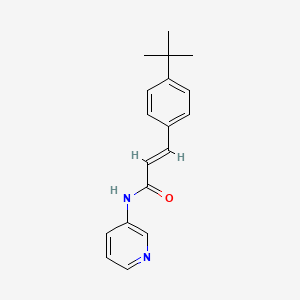![molecular formula C19H14N2 B5691607 1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5691607.png)
1,4-diphenyl-2H-cyclopenta[d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-diphenyl-2H-cyclopenta[d]pyridazine, also known as CPD, is a heterocyclic organic compound that has been extensively studied in the field of medicinal chemistry. It is a promising candidate for the development of drugs that target various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
1,4-diphenyl-2H-cyclopenta[d]pyridazine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. 1,4-diphenyl-2H-cyclopenta[d]pyridazine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1,4-diphenyl-2H-cyclopenta[d]pyridazine has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1,4-diphenyl-2H-cyclopenta[d]pyridazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1,4-diphenyl-2H-cyclopenta[d]pyridazine has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. Additionally, 1,4-diphenyl-2H-cyclopenta[d]pyridazine has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
1,4-diphenyl-2H-cyclopenta[d]pyridazine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, 1,4-diphenyl-2H-cyclopenta[d]pyridazine has been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,4-diphenyl-2H-cyclopenta[d]pyridazine is its relatively high yield in the synthesis process. Additionally, 1,4-diphenyl-2H-cyclopenta[d]pyridazine has been extensively studied, making it a well-characterized compound. However, one limitation of 1,4-diphenyl-2H-cyclopenta[d]pyridazine is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1,4-diphenyl-2H-cyclopenta[d]pyridazine. One area of interest is the development of 1,4-diphenyl-2H-cyclopenta[d]pyridazine-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 1,4-diphenyl-2H-cyclopenta[d]pyridazine and its effects on various signaling pathways. Finally, the development of more efficient synthesis methods for 1,4-diphenyl-2H-cyclopenta[d]pyridazine could lead to increased availability and lower costs.
Synthesemethoden
The synthesis of 1,4-diphenyl-2H-cyclopenta[d]pyridazine involves the reaction of 1,2-dicyanobenzene with hydrazine hydrate in the presence of a catalyst. The product is then subjected to a cyclization reaction to form the final compound. The yield of this process is relatively high, making it an attractive method for the production of 1,4-diphenyl-2H-cyclopenta[d]pyridazine.
Eigenschaften
IUPAC Name |
1,4-diphenyl-2H-cyclopenta[d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-3-8-14(9-4-1)18-16-12-7-13-17(16)19(21-20-18)15-10-5-2-6-11-15/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYDCZBULKDSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C3C(=NN2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-diphenyl-2H-cyclopenta[d]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)


![4-{[1-benzyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5691578.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-3-pyrrolidinyl}-N~2~-methylglycinamide dihydrochloride](/img/structure/B5691584.png)

![8-chloro-2-(2-furyl)-4-{[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5691605.png)
![4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5691609.png)

![N-{1-[2-(methylthio)ethyl]piperidin-4-yl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691613.png)

![N-[(5-methyl-2-furyl)methyl]-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5691625.png)
